Cas no 933758-73-7 (3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine)
3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine
- 3-(oxan-4-ylmethoxy)piperidine
- 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine
-
- Inchi: 1S/C11H21NO2/c1-2-11(8-12-5-1)14-9-10-3-6-13-7-4-10/h10-12H,1-9H2
- InChI Key: VXHMGFPKVLKFMB-UHFFFAOYSA-N
- SMILES: O(CC1CCOCC1)C1CNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 157
- XLogP3: 0.8
- Topological Polar Surface Area: 30.5
3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T209731-100mg |
3-((tetrahydro-2h-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| TRC | T209731-500mg |
3-((tetrahydro-2h-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 500mg |
$ 590.00 | 2022-06-03 | ||
| TRC | T209731-1g |
3-((tetrahydro-2h-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 1g |
$ 910.00 | 2022-06-03 | ||
| Life Chemicals | F2147-2189-0.25g |
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 95%+ | 0.25g |
$616.0 | 2023-09-06 | |
| Life Chemicals | F2147-2189-0.5g |
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 95%+ | 0.5g |
$649.0 | 2023-09-06 | |
| Life Chemicals | F2147-2189-1g |
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 95%+ | 1g |
$684.0 | 2023-09-06 | |
| Life Chemicals | F2147-2189-2.5g |
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 95%+ | 2.5g |
$1368.0 | 2023-09-06 | |
| Life Chemicals | F2147-2189-5g |
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 95%+ | 5g |
$2052.0 | 2023-09-06 | |
| Life Chemicals | F2147-2189-10g |
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |
933758-73-7 | 95%+ | 10g |
$2873.0 | 2023-09-06 |
3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine
Introduction to 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine (CAS No. 933758-73-7) in Modern Chemical Research
3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine, identified by the chemical identifier CAS No. 933758-73-7, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif comprising a piperidine ring linked to a tetrahydro-2H-pyran moiety through an methoxy group, has garnered attention due to its potential applications in drug discovery and molecular design. The structural complexity of this molecule not only makes it a subject of interest for synthetic chemists but also positions it as a valuable scaffold for developing novel therapeutic agents.
The piperidine core is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance solubility, improve metabolic stability, and modulate receptor interactions. In contrast, the tetrahydro-2H-pyran ring contributes additional stereochemical diversity, which can be exploited to fine-tune pharmacokinetic properties and binding affinity. The presence of the methoxy group further extends the compound's versatility, enabling various functionalization strategies and interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such hybrid structures in drug design. The combination of the piperidine and tetrahydro-2H-pyran moieties in 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine suggests potential applications in targeting neurological disorders, where both lipophilicity and metabolic stability are critical factors. Studies have demonstrated that piperidine derivatives exhibit promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in conditions like Alzheimer's disease and myasthenia gravis.
The methoxy-substituted piperidine scaffold has also shown promise in the development of antipsychotic and antidepressant agents. The unique conformational flexibility provided by the tetrahydro-2H-pyran ring allows for precise tuning of electronic properties, which can influence receptor binding affinity and selectivity. This structural feature is particularly relevant in the context of G-protein coupled receptors (GPCRs), which are major targets for therapeutic intervention.
In terms of synthetic methodologies, the preparation of 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine involves multi-step organic transformations that highlight the intersection of traditional organic synthesis with modern catalytic approaches. The introduction of the tetrahydropyranyl group typically requires nucleophilic substitution or metal-catalyzed coupling reactions, depending on the synthetic route employed. Advances in transition-metal catalysis have enabled more efficient and scalable syntheses, reducing the environmental impact while maintaining high yields.
The pharmaceutical industry has increasingly recognized the value of structurally diverse scaffolds in drug discovery. Compounds like 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine serve as building blocks for libraries intended for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds that can be further optimized through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD). The versatility of this molecule allows chemists to explore multiple pharmacological pathways simultaneously, accelerating the pace of innovation.
From a biological perspective, the interaction between this compound and potential targets remains an area of active investigation. Preclinical studies have begun to elucidate its mechanism of action, particularly in contexts where piperidine derivatives have demonstrated efficacy. The methoxy group's ability to participate in hydrogen bonding or form π-stacking interactions with aromatic residues on protein surfaces could be pivotal in modulating binding kinetics. Additionally, the lipophilic nature imparted by the tetrahydropyranyl moiety may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drugs.
The synthesis and application of such complex molecules also underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Experimental validation is complemented by computational modeling to predict binding affinities, metabolic stability, and toxicological profiles before moving into costly preclinical trials. This integrated approach has been instrumental in reducing attrition rates during drug development pipelines.
Looking ahead, the continued exploration of hybrid structures like 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine holds promise for addressing unmet medical needs across various therapeutic areas. As computational tools become more sophisticated and synthetic methodologies evolve, researchers will gain greater control over molecular design parameters. This synergy between chemistry and biology will likely lead to breakthroughs that were previously inaccessible through traditional drug discovery paradigms.
In conclusion,3-((Tetrahydro-2H-pyran-4-ylylmethoxy)piperidine (CAS No. 93375873) exemplifies how structural innovation can drive progress in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a versatile scaffold for developing novel therapeutics with applications ranging from neurological disorders to other challenging diseases. As our understanding deepens through interdisciplinary collaboration and technological advancements,this compound will continue to play a pivotal role in shaping future medical treatments.
933758-73-7 (3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)